6-Deoxypenciclovir
CAS No.: 104227-86-3
Cat. No.: VC20749097
Molecular Formula: C10H15N5O2
Molecular Weight: 237.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104227-86-3 |
---|---|
Molecular Formula | C10H15N5O2 |
Molecular Weight | 237.26 g/mol |
IUPAC Name | 2-[2-(2-aminopurin-9-yl)ethyl]propane-1,3-diol |
Standard InChI | InChI=1S/C10H15N5O2/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14) |
Standard InChI Key | WJOWACPJSFGNRM-UHFFFAOYSA-N |
SMILES | C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO |
Canonical SMILES | C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO |
Chemical Structure and Properties
6-Deoxypenciclovir (C₁₀H₁₅N₅O₂) is a synthetic acyclic guanine derivative with a molecular weight of 237.26 g/mol . The compound is also known by several alternative names including 2-[2-(2-amino-9H-purin-9-yl)ethyl]propane-1,3-diol and 1,3-Propanediol, 2-[2-(2-amino-9H-purin-9-yl)ethyl]- . It bears the CAS registry number 104227-86-3, which serves as its unique identifier in chemical databases .
The structural configuration of 6-Deoxypenciclovir features a 9-substituted guanine base attached to a modified propanediol chain. This structure is significant as it represents an intermediate form between the prodrug famciclovir and the active antiviral agent penciclovir. The compound lacks the hydroxyl group at the 6-position of the purine ring that is present in penciclovir (C₁₀H₁₅N₅O₃) .
Structural Comparison with Related Compounds
Table 1: Comparative Chemical Properties of 6-Deoxypenciclovir and Related Compounds
Property | 6-Deoxypenciclovir | Penciclovir | Famciclovir |
---|---|---|---|
Molecular Formula | C₁₀H₁₅N₅O₂ | C₁₀H₁₅N₅O₃ | C₁₄H₁₉N₅O₄ |
Molecular Weight | 237.26 g/mol | 253.26 g/mol | 321.33 g/mol |
Functional Group Differences | Lacks 6-hydroxyl group on purine | Has 6-hydroxyl group on purine | Diacetyl 6-deoxy derivative with modified purine |
Role in Metabolic Pathway | Intermediate metabolite | Active antiviral compound | Prodrug |
The chemical structure of 6-Deoxypenciclovir enables it to act as a substrate for oxidative enzymes, particularly aldehyde oxidase, which facilitates its conversion to the active form penciclovir . This transformation is essential for the manifestation of antiviral activity in clinical settings.
Metabolic Pathways and Biotransformation
6-Deoxypenciclovir serves as a critical intermediate in the metabolic activation of famciclovir, the oral prodrug of penciclovir. The metabolic pathway involves several steps, beginning with the hydrolysis of famciclovir to remove acetyl groups, resulting in the formation of 6-deoxypenciclovir . Subsequently, 6-deoxypenciclovir undergoes oxidation, primarily mediated by aldehyde oxidase, to yield penciclovir, which is the pharmacologically active compound .
Enzyme-Mediated Oxidation
Species | Primary Metabolizing Enzyme | Major Metabolites | Relative Rate |
---|---|---|---|
Human | Aldehyde oxidase | Predominantly penciclovir | High |
Guinea pig | Aldehyde oxidase | Predominantly penciclovir | High |
Rat (AO-active) | Aldehyde oxidase | Predominantly penciclovir | High |
Rat (AO-inactive) | Xanthine oxidase | Penciclovir | Low |
Rabbit | Aldehyde oxidase | Equal amounts of penciclovir and 8-oxo-6-deoxypenciclovir | High |
Bovine | Xanthine oxidase (milk) | Penciclovir | Low |
Notably, two distinct populations of Sprague Dawley rats have been identified based on their hepatic enzyme profiles: "AO-active" rats, which possess both aldehyde oxidase and xanthine oxidase, and "AO-inactive" rats, which contain only xanthine oxidase . In AO-inactive rats, 6-deoxypenciclovir was slowly converted to penciclovir by xanthine oxidase, indicating that this enzyme can also catalyze the oxidation, albeit at a reduced rate .
Pharmacokinetic Properties
The pharmacokinetic profile of 6-deoxypenciclovir has been investigated in various experimental models, providing insights into its absorption, distribution, metabolism, and excretion characteristics. Studies in rats have demonstrated that 6-deoxypenciclovir is converted to penciclovir in blood, albeit at a relatively slow rate, with a half-life of approximately 230 minutes .
Biotransformation in Biological Matrices
In investigations using rat intestinal wall extract, 6-deoxypenciclovir was found to be oxidized to penciclovir, highlighting the capacity of intestinal tissues to contribute to the metabolic activation of famciclovir . Similarly, in rat liver extracts, 6-deoxypenciclovir was metabolized to penciclovir, confirming the liver's significant role in the biotransformation process .
Pharmacokinetic modeling of penciclovir and 6-deoxypenciclovir (also referred to as BRL42359 in some studies) has been conducted in various animal models to elucidate the disposition characteristics of these compounds . These studies have employed noncompartmental analysis to determine key pharmacokinetic parameters, including terminal half-life, which is calculated as 0.693/λz, where λz represents the slope of the terminal phase .
Comparative Metabolism
The metabolism of 6-deoxypenciclovir has been compared with that of other similar compounds, such as 6-deoxyacyclovir. In rat liver homogenate, the oxidation of 6-deoxypenciclovir was slightly slower than that of 6-deoxyacyclovir, with half-lives of 67 and 40 minutes, respectively . Similar results were observed in mouse liver homogenate, indicating consistent metabolic patterns across these rodent species .
Table 3: Comparative Half-Lives of 6-Deoxypenciclovir Oxidation in Different Biological Matrices
Biological Matrix | Half-Life of 6-Deoxypenciclovir Oxidation |
---|---|
Rat Blood | 230 minutes |
Rat Liver Homogenate | 67 minutes |
Mouse Liver Homogenate | Similar to rat (exact value not specified) |
Comparison: 6-deoxyacyclovir in Rat Liver | 40 minutes |
Role in Antiviral Therapy
6-Deoxypenciclovir plays a crucial role in the mechanism of action of famciclovir, which is a widely used antiviral agent for the treatment of herpes simplex virus (HSV) infections. As a metabolic precursor to penciclovir, 6-deoxypenciclovir contributes indirectly to the antiviral efficacy of famciclovir-based therapies.
Connection to Penciclovir and Famciclovir
Famciclovir is described as the diacetyl 6-deoxy derivative of penciclovir . Following oral administration, famciclovir undergoes rapid metabolism, with the acetyl groups being removed to form 6-deoxypenciclovir, which is subsequently oxidized to penciclovir, the active antiviral compound .
Penciclovir exhibits potent activity against various herpesviruses, including herpes simplex virus types 1 and 2, varicella-zoster virus, and Epstein-Barr virus . In feline herpesvirus 1 (FHV-1) in vitro studies, penciclovir has demonstrated favorable efficacy, with reported IC₅₀ values ranging from 304 to >3,500 ng/mL .
Mechanism of Antiviral Action
The antiviral activity of penciclovir, derived from 6-deoxypenciclovir, is based on its ability to inhibit viral DNA synthesis. Like acyclovir and ganciclovir, penciclovir is an acyclic guanosine analog that selectively inhibits herpesviral DNA polymerases .
In cells infected with herpes simplex virus, the viral thymidine kinase phosphorylates penciclovir to a monophosphate form. Cellular kinases subsequently convert this monophosphate to penciclovir triphosphate, which competitively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate . This interference with viral DNA synthesis ultimately leads to the inhibition of viral replication.
Pharmaceutical Significance
The discovery and characterization of 6-deoxypenciclovir has contributed significantly to the development of effective antiviral therapies. The compound's role as a metabolic intermediate in the activation of famciclovir represents a key aspect of prodrug design in antiviral pharmacology.
Prodrug Strategy and Bioavailability
The limited oral absorption of penciclovir in rodents prompted researchers to search for oral prodrugs, leading to the development of famciclovir (BRL 42810) . This prodrug strategy has proven successful in enhancing the bioavailability of penciclovir, with 6-deoxypenciclovir serving as a crucial intermediate in the bioactivation process.
The conversion of famciclovir to 6-deoxypenciclovir and subsequently to penciclovir involves multiple enzymatic steps, including esterase-mediated hydrolysis and oxidation reactions . This metabolic cascade ensures the delivery of the active antiviral compound to the target tissues, overcoming the bioavailability limitations of penciclovir itself.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume